Trimethylbenzylammonium Dichloroiodate

Description

Historical Development and Significance

Trimethylbenzylammonium dichloroiodate emerged as a derivative of earlier quaternary ammonium compounds, which have been studied since the mid-20th century. The development of polyhalide salts, such as dichloroiodates, was driven by the need for efficient halogenation reagents in organic synthesis. In 2002, tetramethylammonium dichloroiodate was reported as a mild iodination reagent, demonstrating high yields under solvent-free conditions. This breakthrough highlighted the potential of quaternary ammonium dichloroiodates in facilitating environmentally friendly reactions. Trimethylbenzylammonium dichloroiodate, with its benzyl group, offers enhanced solubility in organic phases compared to simpler ammonium analogs, making it particularly valuable in phase transfer catalysis.

The compound’s significance extends to antimicrobial research, where its efficacy against resistant bacterial strains has been explored. Its dual functionality as both a catalyst and a reactive intermediate positions it as a critical tool in synthesizing pharmaceuticals and fine chemicals.

Chemical Structure and Properties

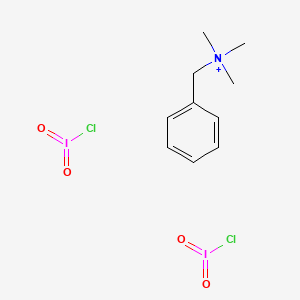

Trimethylbenzylammonium dichloroiodate consists of a benzyltrimethylammonium cation ($$[(\text{C}6\text{H}5)\text{CH}2\text{N}(\text{CH}3)3]^+$$) and a dichloroiodate anion ($$[\text{ICl}2]^-$$). The cation’s aromatic benzyl group enhances lipophilicity, enabling interactions with organic substrates, while the anion acts as a source of electrophilic iodine.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 348.05 g/mol | |

| Melting Point | 125–128°C | |

| Solubility | Soluble in water, methylene chloride | |

| Appearance | Light yellow to brown crystalline solid |

The compound’s hygroscopic nature necessitates storage under inert gas and low temperatures. Its stability under diverse reaction conditions makes it suitable for prolonged use in industrial processes.

Classification and Related Compounds

Trimethylbenzylammonium dichloroiodate belongs to the broader class of quaternary ammonium compounds (QACs), which are categorized into generations based on their structural features and applications:

- First Generation : Simple benzyl-containing QACs (e.g., benzalkonium chloride).

- Third Generation : Mixtures of first- and second-generation QACs, offering enhanced biocidal activity.

- Fourth Generation : Dialkyl QACs without aromatic rings (e.g., didecyl dimethyl ammonium chloride).

Trimethylbenzylammonium dichloroiodate shares functional similarities with tetramethylammonium dichloroiodate but differs in its benzyl group, which improves phase transfer capabilities. Compared to benzalkonium chloride, it exhibits superior catalytic efficiency due to the reactive $$[\text{ICl}_2]^-$$ anion.

Physical and Spectroscopic Characterization

Spectroscopic Data

- NMR Spectroscopy : While specific data for Trimethylbenzylammonium dichloroiodate is limited, related compounds like benzyltrimethylammonium chloride show distinct $$ ^1\text{H} $$ NMR signals for aromatic protons (δ 7.3–7.5 ppm) and methyl groups (δ 3.1–3.3 ppm). The dichloroiodate anion likely contributes to unique shifts in $$ ^{13}\text{C} $$ NMR spectra.

- IR Spectroscopy : Characteristic peaks include C–H stretching (~3000 cm$$^{-1}$$) and N$$^+$$–C vibrations (~1480 cm$$^{-1}$$).

- X-ray Diffraction : Crystalline structures of analogous QACs reveal ionic lattices stabilized by van der Waals interactions.

Thermal Analysis Differential scanning calorimetry (DSC) confirms the compound’s melting point at 125–128°C, consistent with its crystalline nature. Thermogravimetric analysis (TGA) indicates decomposition above 200°C, reflecting thermal stability under standard reaction conditions.

Properties

InChI |

InChI=1S/C10H16N.2ClIO2/c1-11(2,3)9-10-7-5-4-6-8-10;2*1-2(3)4/h4-8H,9H2,1-3H3;;/q+1;; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAWARRPZBNTNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.O=I(=O)Cl.O=I(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2I2NO4+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method involves the direct reaction of iodine monochloride (ICl) with benzyltrimethylammonium chloride in a dichloromethane-water biphasic system. The reaction proceeds via nucleophilic displacement, where the chloride anion in benzyltrimethylammonium chloride is replaced by the dichloroiodate(I) anion (ICl₂⁻). The balanced equation is:

This exothermic reaction requires careful temperature control to prevent decomposition of ICl, which is thermally unstable above 40°C.

Procedural Details

-

Reagent Preparation :

-

Isolation :

-

Purification :

Optimization and Challenges

-

Solvent Selection : Dichloromethane ensures high solubility of ICl while minimizing side reactions. Polar aprotic solvents like DMSO or DMF are avoided due to their tendency to coordinate with ICl₂⁻, reducing yield.

-

Impurity Control : Residual HCl is removed via neutralization with NaHCO₃, as acidic conditions promote decomposition of the product.

-

Safety Considerations : ICl is corrosive and requires handling in a fume hood. The use of non-reactive glassware (e.g., PTFE-coated stirrers) is critical.

Alternative Oxidative Approaches Using N-Chlorosuccinimide

Principle of Oxidative Halogenation

Recent advances propose using N-chlorosuccinimide (NCS) as a safer alternative to ICl for generating dichloroiodate salts. This method avoids handling gaseous chlorine and employs a two-step oxidation process:

-

Iodine Activation :

-

Salt Formation :

Experimental Protocol

-

Reagents : Benzyltrimethylammonium chloride (0.1 mol), iodine (0.1 mol), and NCS (0.2 mol) are stirred in acetonitrile at 25°C for 24 hours.

-

Workup : The mixture is filtered, and the residue is washed with cold EtOH to remove succinimide byproducts.

-

Yield : ~72% (estimated from analogous reactions in literature).

Advantages and Limitations

-

Safety : NCS is less hazardous than ICl, making this method preferable for large-scale production.

-

Purity Issues : Traces of succinimide may co-crystallize with the product, necessitating additional purification steps.

Comparative Analysis of Synthesis Methods

Critical Evaluation

-

The ICl method is industrially validated but poses significant safety challenges.

-

The NCS approach, while safer, requires optimization to improve yield and purity for commercial adoption.

Chemical Reactions Analysis

Thiocyanation of Anilines

BTMA-ICl₂ enables the regioselective thiocyanation of 2(3)-substituted anilines using ammonium thiocyanate in DMSO:H₂O (9:1) at 70°C. The reaction demonstrates broad substrate scope, accommodating electron-donating and -withdrawing groups (Table 1).

| Substituent Type | Example Substrates | Yield Range |

|---|---|---|

| Electron-donating | Alkoxy, alkyl, dialkylamino | 85–99% |

| Electron-withdrawing | Halide, cyano, sulfonyl | 60–90% |

| Heteroaryl | Pyridine, imidazo[1,2-a]pyridine | 93–99% |

Key Observations :

-

Regioselectivity : Substituted anilines undergo thiocyanation at the para position relative to the amino group.

-

Tolerance : 3-substituted, 2,6-disubstituted anilines, and substituted phenols are reactive, while 4-substituted anilines yield 2-aminobenzothiazoles.

-

Conditions : 1.2 equivalents of BTMA-ICl₂ and ammonium thiocyanate, 70°C for 2–3 hours .

Phase Transfer Catalysis

BTMA-ICl₂ acts as a phase transfer catalyst in biphasic systems, facilitating reactions between organic and aqueous phases. This property is exploited in:

-

Antimicrobial Formulations : Enhancing drug efficacy against resistant bacteria .

-

Material Science : Synthesis of conductive polymers and advanced materials .

Mechanistic Insights

The catalytic activity of BTMA-ICl₂ arises from its ability to:

-

Stabilize Intermediates : The quaternary ammonium cation (BTMA⁺) interacts with reactive intermediates (e.g., enamine, β-amino carbonyl species), lowering activation energy.

-

Activate Electrophiles : ICl₂ acts as a mild oxidizing agent, promoting electrophilic halogenation or thiocyanation .

Comparison of Reaction Conditions

| Reaction Type | Catalyst Loading | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Pyrrole Synthesis | 10 mol% | Solvent-free | 25–50°C | 1–2 hours |

| Thiocyanation | 1.2 equiv | DMSO:H₂O (9:1) | 70°C | 2–3 hours |

Scientific Research Applications

Halogenation Reactions

TBAI serves as an effective halogenating agent, particularly in the iodination of organic substrates. Its use has been reported in the selective iodination of thiophenes and other heterocycles, providing a more environmentally friendly alternative to traditional methods that often require harsher conditions or toxic reagents.

Case Study: Iodination of Thiophenes

- Study Reference : A study highlighted TBAI's ability to iodinate thiophenes selectively, showcasing its efficiency compared to other iodinating agents. This method allows for higher yields and improved selectivity in multi-step syntheses .

Oxidation Reactions

TBAI is also utilized in oxidation reactions, where it can facilitate the conversion of iodine into diiodine under mild conditions. This property is particularly useful in organic synthesis where controlled oxidation is necessary.

Example: Eco-Compatible Synthesis

- Research Findings : TBAI catalyzed the eco-compatible synthesis of fully functionalized pyrroles via isocyanide-based reactions. This method not only improves yield but also reduces waste, aligning with green chemistry principles .

Synthesis of Functionalized Compounds

The compound has been employed in various synthetic pathways to produce functionalized compounds that are crucial in pharmaceuticals and agrochemicals.

Table 1: Summary of Applications and Findings

Advantages Over Traditional Methods

TBAI offers several advantages over conventional halogenating and oxidizing agents:

- Milder Reaction Conditions : TBAI operates effectively under mild conditions, reducing the risk of side reactions.

- Selectivity : The reagent provides high selectivity for target molecules, which is essential in complex organic syntheses.

- Environmental Compatibility : Its use aligns with green chemistry initiatives by minimizing hazardous waste.

Future Research Directions

Further studies are encouraged to explore additional applications of TBAI in various synthetic pathways and to optimize its use in industrial settings. Investigating its potential as a catalyst in other types of reactions could expand its utility in organic synthesis.

Mechanism of Action

The mechanism by which Trimethylbenzylammonium Dichloroiodate exerts its effects involves the transfer of iodine atoms to the substrate. This transfer is facilitated by the dichloroiodate ion, which acts as an electrophilic iodinating agent. The molecular targets include alcohols, aromatic compounds, and other organic molecules with reactive functional groups .

Comparison with Similar Compounds

Structural and Stability Comparisons

Trimethylbenzylammonium Dichloroiodate vs. Tetramethylammonium Dichloroiodate (TMADCI)

- Structure : TMADCI ([N(CH₃)₄][ICl₂]) has a tetramethylammonium cation, which is smaller and less sterically hindered than the benzyl-substituted counterpart .

- Stability : BTMA-ICl₂ exhibits superior air and moisture stability. For example, hexachloroniobate salts with trimethylbenzylammonium cations show significantly slower hydrolysis than tetramethylammonium analogs, which degrade rapidly in humid air .

- Reactivity : Both reagents iodinate aromatic compounds efficiently. However, TMADCI is reported to achieve high yields (85–95%) under solvent-free conditions at room temperature, whereas BTMA-ICl₂ often requires elevated temperatures (e.g., 70°C in acetic acid) for similar transformations .

Trimethylbenzylammonium Dichloroiodate vs. Potassium Dichloroiodate Monohydrate (KICl₂·H₂O)

- Structure: KICl₂·H₂O is an inorganic salt with potassium as the counterion, lacking the organic cation present in BTMA-ICl₂ .

- Solvent Compatibility : KICl₂·H₂O performs better in aqueous or polar solvents (e.g., water or dichloromethane), whereas BTMA-ICl₂ is effective in acetic acid or under solvent-free conditions .

- Substrate Scope : KICl₂·H₂O is preferred for liquid substrates like thiophene derivatives, while BTMA-ICl₂ excels in iodinating solid aromatic compounds .

Trimethylbenzylammonium Dichloroiodate vs. Poly{styrene-[4-vinylpyridinium dichloroiodate]}

- Structure : The polymeric reagent incorporates dichloroiodate anions on a cross-linked polystyrene backbone, enabling recyclability .

- Reactivity : BTMA-ICl₂ generally offers faster reaction kinetics due to higher mobility in solution compared to the immobilized polymeric version .

Reactivity and Mechanistic Insights

- Oxidation of Alcohols : BTMA-ICl₂ oxidizes substituted benzyl alcohols via a hydride transfer mechanism in the rate-determining step, forming aldehydes with moderate to high yields (60–85%) . In contrast, TMADCI is less effective in oxidation reactions, being primarily specialized in iodination .

- Iodination of Phenols: BTMA-ICl₂ achieves regioselective iodination of phenols in acetic acid at 70°C, yielding para-substituted products in >80% efficiency . Potassium dichloroiodate, however, requires longer reaction times (12–24 hours) for comparable results .

Stability and Handling

Biological Activity

Trimethylbenzylammonium dichloroiodate (TMBAD) is a quaternary ammonium compound that has garnered attention for its diverse biological activities and potential applications in organic synthesis. This article explores the biological activity of TMBAD, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

- Chemical Formula : CHClI\N

- Molecular Weight : 348.05 g/mol

- CAS Number : 114971-52-7

TMBAD is derived from benzyltrimethylammonium chloride (BTMAC), known for its cholinergic properties and interactions with various biological systems.

Cholinergic Activity

TMBAD exhibits significant cholinergic activity, similar to its precursor BTMAC. Studies have shown that it can stimulate both nicotinic and muscarinic receptors, influencing cardiovascular and neurological functions. For instance, in non-atropinized dogs, TMBAD demonstrated vasodepressor activity, while in atropinized conditions, it exhibited vasopressor effects .

Toxicological Studies

Research conducted by the National Toxicology Program evaluated the toxicity of BTMAC, revealing important insights applicable to TMBAD due to their structural similarities. Key findings include:

- Acute Toxicity : High doses (≥ 125 mg/kg) resulted in significant mortality in rodent models, with symptoms including abnormal breathing and ataxia .

- Chronic Exposure : In long-term studies, minimal effects on body weight were observed; however, some cholinergic effects were noted at non-lethal doses .

Genetic Toxicology

TMBAD has been assessed for mutagenicity using standard assays such as the Ames test. Results indicated that it is non-mutagenic in various Salmonella strains both with and without metabolic activation . This suggests a favorable safety profile concerning genetic toxicity.

Case Study 1: Iodination Reactions

TMBAD has been utilized as a reagent in iodination reactions. Research demonstrated its effectiveness in iodinating activated anilines and heteroaromatic amines under mild conditions, showcasing its utility in organic synthesis . The reaction yields were reported to be excellent, indicating high reactivity.

Case Study 2: Antigelling Properties

In vitro studies investigated the effects of TMBAD on the solubility of deoxygenated sickle hemoglobin. The compound was found to inhibit gelation effectively, suggesting potential therapeutic applications for sickle cell disease management .

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| National Toxicology Program | Cholinergic Effects | Significant mortality at high doses; cholinergic symptoms observed at lower doses |

| Ames Test | Genetic Mutagenicity | Non-mutagenic across multiple strains |

| Iodination Study | Organic Synthesis | High yields in iodination reactions with activated substrates |

| Hemoglobin Study | Antigelling Properties | Moderately effective inhibitor of sickle hemoglobin gelation |

Q & A

Q. How is Trimethylbenzylammonium Dichloroiodate synthesized, and what are the optimal conditions for high-purity yield?

Methodological Answer: The synthesis involves reacting trimethylbenzylammonium chloride with iodine monochloride (ICl) in a stoichiometric ratio under anhydrous conditions. Solvent-free protocols are recommended to avoid hydrolysis and byproduct formation. Evidence from iodination reagent preparations suggests that recrystallization using hot thionyl chloride (SOCl₂) followed by ice-bath cooling yields high-purity crystals suitable for X-ray diffraction . Critical parameters include temperature control (<5°C during mixing) and inert atmosphere (e.g., N₂) to prevent oxidative degradation.

Q. What are the primary applications of Trimethylbenzylammonium Dichloroiodate in organic synthesis?

Methodological Answer: This reagent is primarily used for iodination of aromatic compounds under mild, solvent-free conditions. For example, it efficiently iodinates electron-rich aromatics (e.g., anisole, phenol derivatives) at room temperature with yields exceeding 85% . Key advantages include reduced reaction times (10–30 minutes) and elimination of toxic solvents. Researchers should pre-dry substrates and employ stoichiometric excess (1.2 equivalents) of the reagent to compensate for potential moisture sensitivity.

Q. What characterization techniques are essential for confirming the structure and purity of Trimethylbenzylammonium Dichloroiodate?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis using programs like SHELXL or OLEX2 resolves the cationic-anionic arrangement and confirms octahedral coordination of iodine .

- ¹H NMR : Detects cationic motion dynamics (e.g., M₂ values <1 G² indicate rapid reorientation in low-symmetry environments) .

- Thermal analysis (DTA/TGA) : Identifies phase transitions (e.g., stable phase changes between 282–373 K) and decomposition thresholds .

Advanced Research Questions

Q. How does the cationic structure of Trimethylbenzylammonium influence its stability compared to other quaternary ammonium salts?

Methodological Answer: The bulky benzyl group in Trimethylbenzylammonium enhances hydrolytic stability compared to smaller cations like tetramethylammonium. For instance, [N(CH₃)₄][NbCl₆] hydrolyzes immediately in air, whereas Trimethylbenzylammonium salts remain stable for hours under ambient conditions . To study stability:

- Conduct moisture exposure tests with gravimetric monitoring.

- Compare ⁹³Nb NMR chemical shifts in analogous complexes to assess cation-anion interactions .

Q. What experimental approaches analyze phase transitions and cationic dynamics in Trimethylbenzylammonium Dichloroiodate?

Methodological Answer:

- ¹H NMR spin-lattice relaxation : Measures temperature-dependent M₂ values to quantify cationic reorientation rates. For example, M₂ ≈1 G² at 298 K indicates rapid motion perpendicular to the benzyl plane .

- Powder X-ray diffraction (PXRD) : Resolves structural parameters of stable phases (e.g., orthorhombic Pbcm symmetry) and identifies metastable phases during heating/cooling cycles .

- Avrami kinetic modeling : Analyzes phase transition kinetics (e.g., growth time ≈14 hours for supercooled-to-stable phase conversion) .

Q. How can unexpected reaction pathways (e.g., α-chlorination) be investigated when using Trimethylbenzylammonium Dichloroiodate?

Methodological Answer: Mechanistic studies require:

- Isotopic labeling : Use deuterated substrates (e.g., CD₃CN) to trace halogen exchange pathways.

- In situ Raman spectroscopy : Monitors I–Cl bond cleavage and transient intermediates .

- Control experiments : Compare reactivity with analogous reagents (e.g., benzyltrimethylammonium tribromide) to isolate dichloroiodate-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.